![molecular formula C14H11Cl2FO2 B5843950 {3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCFM and is synthesized using a specific method that involves the use of different reagents. In
作用機序
The mechanism of action of DCFMs is not fully understood, but research has shown that they function by inhibiting specific enzymes involved in cell growth and proliferation. DCFMs have been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DCFMs have been found to have different biochemical and physiological effects depending on the type of cell they are targeting. In cancer cells, DCFMs have been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi and bacteria, DCFMs have been found to disrupt the cell wall and membrane, leading to cell death.
実験室実験の利点と制限
DCFMs have several advantages for lab experiments, including their broad spectrum of activity against different types of cells, their ability to inhibit specific enzymes involved in cell growth and proliferation, and their potential for the development of new antibiotics. However, DCFMs also have some limitations, including their potential toxicity and the need for further research to fully understand their mechanism of action.
将来の方向性
There are several future directions for research on DCFMs, including the development of new synthetic methods for the production of DCFMs, the exploration of their potential as antitumor agents, antifungal agents, and antibacterial agents, and the investigation of their mechanism of action. Additionally, further research is needed to understand the potential toxicity of DCFMs and to develop strategies to minimize any adverse effects.
合成法
The synthesis of DCFM involves the use of different reagents, including 3,5-dichloro-4-hydroxybenzaldehyde, 2-fluorobenzyl alcohol, and sodium borohydride. The reaction is carried out in the presence of a solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reduced to form DCFM.
科学的研究の応用
DCFMs have been extensively studied for their potential applications as antitumor agents, antifungal agents, and antibacterial agents. Research has shown that DCFMs have a broad spectrum of activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, DCFMs have been found to be effective against different types of fungi and bacteria, making them a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGVURVNSHFYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

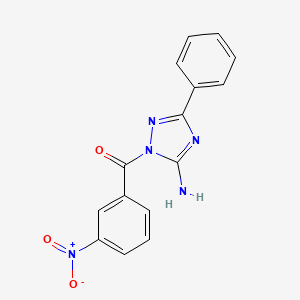
![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)
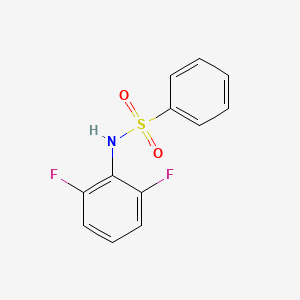
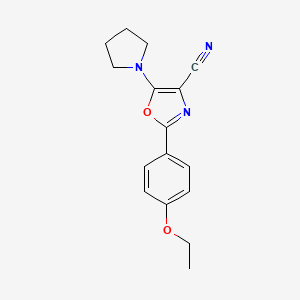
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)
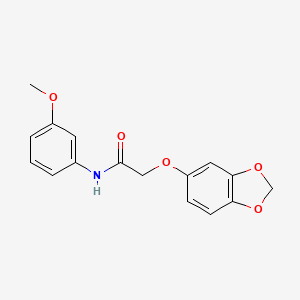
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
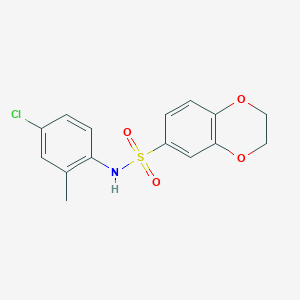
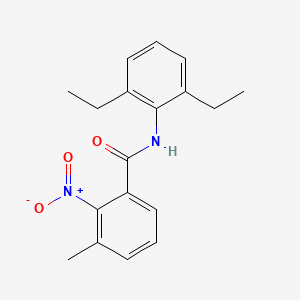
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
